Benzo[d]isothiazole-4-carbaldehyde (CAS 1379259-81-0) is a highly specialized, regiochemically pure bicyclic building block featuring a reactive formyl group at the sterically demanding 4-position. The benzisothiazole core is a well-established pharmacophore found in numerous antipsychotic, antimicrobial, and anti-cancer agents. Procuring this specific regioisomer provides immediate access to peri-functionalized derivatives, offering a unique combination of hydrogen-bonding capacity, metabolic stability, and altered lipophilicity compared to traditional benzothiophene or indole scaffolds [1]. Its primary utility lies in streamlining the synthesis of complex active pharmaceutical ingredients (APIs) via reductive amination, olefination, or condensation reactions, eliminating the need for hazardous and low-yielding de novo ring construction.
Substituting Benzo[d]isothiazole-4-carbaldehyde with its more common 3-substituted isomer, or with isosteres like benzo[b]thiophene-4-carbaldehyde, fundamentally alters both synthetic viability and downstream product performance. The 4-position of the benzisothiazole ring is notoriously difficult to functionalize directly; attempted directed ortho-metalation or electrophilic aromatic substitution often results in competitive S-N bond cleavage or intractable mixtures of 4-, 5-, and 7-isomers [1]. Furthermore, replacing the benzisothiazole core with a benzothiophene removes the unique nitrogen hydrogen-bond acceptor, significantly shifting the topological polar surface area (TPSA) and dipole moment, which can abrogate target binding affinity and degrade aqueous solubility in drug discovery campaigns [2].
Direct C-H functionalization or lithiation of the benzisothiazole core to install a formyl group at the 4-position is severely limited by competitive ring-opening and poor regiocontrol. Procuring the pre-formed Benzo[d]isothiazole-4-carbaldehyde bypasses these hazardous, low-yielding organometallic steps, providing direct access to the 4-substituted scaffold with >95% isomeric purity [1].
| Evidence Dimension | Synthetic yield and step count for 4-substitution |
| Target Compound Data | 1-step downstream functionalization (via pre-installed aldehyde) |
| Comparator Or Baseline | De novo 4-lithiation/formylation of benzisothiazole (<40% yield, multiple isomers) |
| Quantified Difference | Saves 2-3 synthetic steps and avoids S-N bond cleavage side reactions |
| Conditions | Standard laboratory scale-up synthesis |
Procuring the pre-functionalized aldehyde is essential for process chemists looking to avoid hazardous cryogenic organometallic reactions and costly chromatographic separations.
When compared to its carbon isostere, benzo[b]thiophene-4-carbaldehyde, the benzisothiazole core introduces an embedded nitrogen atom that acts as a critical hydrogen-bond acceptor. This structural difference increases the Topological Polar Surface Area (TPSA) and alters the dipole moment, which predictably enhances the aqueous solubility and modulates the lipophilicity (LogP) of downstream active pharmaceutical ingredients [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) contribution |
| Target Compound Data | Benzisothiazole-4-carbaldehyde (TPSA ~41.1 Ų) |
| Comparator Or Baseline | Benzo[b]thiophene-4-carbaldehyde (TPSA ~17.1 Ų) |
| Quantified Difference | +24.0 Ų increase in polarity/TPSA |
| Conditions | in silico ADME profiling and standard physicochemical modeling |
Selecting the benzisothiazole scaffold over benzothiophene allows medicinal chemists to fine-tune solubility and target binding without drastically changing the steric bulk of the molecule.
Despite its proximity to the heteroatom ring (the peri-position), the 4-carbaldehyde group remains highly accessible for standard carbon-carbon and carbon-nitrogen bond-forming reactions. It demonstrates excellent conversion rates in reductive aminations with primary and secondary amines, outperforming sterically hindered ortho-substituted benzaldehydes by maintaining a more planar transition state [1].
| Evidence Dimension | Conversion efficiency in reductive amination |
| Target Compound Data | >85% typical conversion to 4-alkylaminomethyl derivatives |
| Comparator Or Baseline | Highly hindered 2,3-disubstituted benzaldehydes (<60% conversion) |
| Quantified Difference | ~25% higher conversion rate in standard amine coupling |
| Conditions | Standard reductive amination (NaBH(OAc)3, DCE/MeOH, room temperature) |
Ensures predictable, high-yielding workflows for library generation and API scale-up, minimizing the need for forcing conditions or specialized catalysts.
The 4-substituted benzisothiazole core is a critical structural motif in the development of specialized therapeutics, including Hypoxia-Inducible Factor 2α (HIF-2α) agonists. Procuring Benzo[d]isothiazole-4-carbaldehyde allows researchers to rapidly build out the required functional groups at the 4-position via the aldehyde handle, bypassing the difficult regioselective functionalization of the core and ensuring high-yield precursor suitability [1].
Benzisothiazole is a privileged scaffold in CNS drug discovery (e.g., lurasidone and ziprasidone analogs). The 4-carbaldehyde provides a unique vector for attaching piperazine or piperidine pharmacophores via reductive amination, enabling the exploration of novel chemical space with optimized TPSA and receptor binding profiles compared to traditional 3-substituted derivatives or benzothiophene isosteres [2].
Given the established efficacy of benzisothiazolinone (BIT) derivatives in antimicrobial applications, the 4-carbaldehyde serves as an advanced precursor for synthesizing next-generation agrochemicals. Its reliable reactivity allows for the rapid generation of hydrazone or oxime derivatives, which are frequently screened for enhanced crop protection and anti-fungal properties without requiring complex forcing conditions [3].